molecular formula C13H14O3 B2364950 2-Butylbenzo[b]furan-5-carboxylic acid CAS No. 1447931-31-8

2-Butylbenzo[b]furan-5-carboxylic acid

Cat. No.: B2364950
CAS No.: 1447931-31-8
M. Wt: 218.252
InChI Key: CUXKKMXGLHFXLF-UHFFFAOYSA-N
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Description

2-Butylbenzo[b]furan-5-carboxylic acid is an organic compound with the molecular formula C13H14O3 and a molecular weight of 218.252 g/mol.

Scientific Research Applications

2-Butylbenzo[b]furan-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for benzo[b]furan-2-carboxylic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

Furan platform chemicals, which include furan derivatives like 2-Butylbenzo[b]furan-5-carboxylic acid, are seen as promising for the future. They can be economically synthesized from biomass, and there are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers . The development of new bio-based organogelators is also a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butylbenzo[b]furan-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted phenol, with an appropriate butylating agent. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and a solvent, such as dichloromethane, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Butylbenzo[b]furan-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups are introduced into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst such as iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Butylbenzo[b]furan-5-carboxylic acid: Unique due to its butyl substitution and carboxylic acid functional group.

    2-Methylbenzo[b]furan-5-carboxylic acid: Similar structure but with a methyl group instead of a butyl group.

    2-Ethylbenzo[b]furan-5-carboxylic acid: Similar structure but with an ethyl group instead of a butyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability .

Properties

IUPAC Name

2-butyl-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-2-3-4-11-8-10-7-9(13(14)15)5-6-12(10)16-11/h5-8H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXKKMXGLHFXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(O1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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